2-Methyldecahydroquinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13014-69-2 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol |
InChI |
InChI=1S/C10H19NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-12H,2-6H2,1H3 |
InChI Key |
JPJPPIBIZQCWDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2CCCCC2N1)O |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of 2 Methyldecahydroquinolin 4 Ol
Elucidation of Stereoisomeric Forms of 2-Methyldecahydroquinolin-4-ol
The structure of this compound contains four stereogenic centers: at the C2, C4, C4a, and C8a positions. The theoretical maximum number of stereoisomers is given by the 2n rule, where 'n' is the number of chiral centers. For this compound, this would imply the existence of up to 16 possible stereoisomers. stackexchange.comstackexchange.com These isomers arise from the fusion of the two rings (cis or trans) and the relative orientation of the methyl and hydroxyl substituents.
The decahydroquinoline (B1201275) ring system can exist in two fundamental diastereomeric forms based on the fusion of the cyclohexane (B81311) and piperidine (B6355638) rings: cis-decahydroquinoline (B84933) and trans-decahydroquinoline (B8913). wikipedia.org
Trans-fused system: In the trans configuration, the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on opposite sides of the ring system. This results in a relatively rigid, conformationally locked structure composed of two chair forms.
Cis-fused system: In the cis configuration, the bridgehead hydrogens are on the same side. This system is conformationally mobile and can undergo a chair-chair interconversion, resulting in two distinct conformational isomers. researchgate.netacs.org
For each of these ring fusions, the methyl group at C2 and the hydroxyl group at C4 can be oriented in either an axial or an equatorial position relative to their respective rings. This gives rise to a multitude of diastereomers. For instance, in the trans-fused series, we can have isomers where the C2-methyl group is axial or equatorial, and independently, the C4-hydroxyl group can be axial or equatorial. The same possibilities exist for the more flexible cis-fused series. The interplay between the ring fusion and substituent orientations defines the specific stereoisomer. The separation and characterization of these individual stereoisomers often require advanced chromatographic and spectroscopic techniques.
Conformational Dynamics of the Decahydroquinoline Ring System
The conformational behavior of the decahydroquinoline ring is a critical aspect of its stereochemistry, influencing its physical properties and chemical reactivity. The dynamics are largely dictated by the nature of the ring fusion. nih.govnih.govmpg.deweizmann.ac.il
The trans-decahydroquinoline system is conformationally rigid. The two chair conformations are fused in a way that prevents ring flipping, similar to trans-decalin. The molecule is locked into a single, stable conformation.
In contrast, the cis-decahydroquinoline system is conformationally flexible. acs.org It can exist as an equilibrium between two distinct chair-chair conformers, often referred to as "N-endo" and "N-exo" types. researchgate.net This equilibrium is analogous to the ring flip in cis-decalin. The transition between these conformers involves the simultaneous flipping of both the cyclohexane and piperidine rings. The relative stability of these two conformers is influenced by steric interactions, particularly 1,3-diaxial interactions, and can be affected by the presence and orientation of substituents. researchgate.netlibretexts.org The nitrogen atom's lone pair also plays a role in the conformational preference, potentially leading to an anti-periplanar effect that can influence the chemical shifts of nearby carbon atoms in NMR spectroscopy. researchgate.netresearchgate.net
Influence of Substituents on Stereochemical Configuration and Conformational Preferences
Substituents on the decahydroquinoline ring system have a profound effect on both the stereochemical outcome of synthetic reactions and the conformational equilibrium of the final molecule. The general principle is that substituents prefer to occupy an equatorial position to minimize destabilizing steric interactions, primarily 1,3-diaxial strain. libretexts.org
For this compound, the conformational preferences of the methyl and hydroxyl groups are key:
Hydroxyl Group (at C4): Studies on related 2-aryl-trans-decahydroquinolin-4-ols have shown that the orientation of the hydroxyl group can be reliably determined using 13C NMR. In these systems, the α-isomers consistently show the hydroxyl group in an equatorial configuration, while the β-isomers have an axial hydroxyl group. caribjscitech.com This preference is driven by the minimization of steric strain with other axial hydrogens on the same ring.
Methyl Group (at C2): The methyl group at the C2 position also strongly prefers an equatorial orientation to avoid steric clashes with axial hydrogens at the C4 and C8a positions. An axial methyl group at C2 in a trans-decahydroquinoline system would experience significant steric strain. researchgate.net
N-Substituents: If the nitrogen atom is substituted (e.g., with a methyl group), this substituent also shows a strong preference for the equatorial position to avoid steric interactions with axial protons on the piperidine ring. caribjscitech.com
The interplay of these substituent effects determines the most stable conformation. For a given diastereomer of this compound, the conformation that places the maximum number of bulky substituents in equatorial positions will be the most populated at equilibrium. libretexts.org
Table 1: Influence of Substituent Position on Conformational Stability in Decahydroquinolines
| Substituent | Position | Preferred Orientation | Rationale for Preference |
| Methyl | C2 | Equatorial | Avoids 1,3-diaxial interactions with protons at C4 and C8a. wikipedia.org |
| Hydroxyl | C4 | Equatorial (in α-forms) | Minimizes steric strain with axial protons on the cyclohexane ring. caribjscitech.com |
| N-Methyl | N1 | Equatorial | Avoids 1,3-diaxial interactions within the piperidine ring. caribjscitech.com |
Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., Chiroptical Spectroscopy, Multidimensional NMR)
Determining the complex three-dimensional structure of this compound isomers requires the application of sophisticated spectroscopic techniques. mlsu.ac.iniranchembook.ir
Multidimensional NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating both the configuration and conformation of decahydroquinoline derivatives. msu.eduyoutube.comorganicchemistrydata.org
1H NMR Spectroscopy: Analysis of proton-proton coupling constants (3JH,H) can help determine dihedral angles via the Karplus equation, providing information about the chair conformation and the relative orientation of substituents. organicchemistrydata.org
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity within the ring system. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing crucial information for determining relative stereochemistry. For example, a strong NOE between an axial proton at C2 and an axial proton at C4 would support their cis relationship. ipb.pt
HMQC/HSQC (Heteronuclear Quantum Coherence): Correlates proton signals with their directly attached carbon signals, aiding in the unambiguous assignment of both 1H and 13C spectra. organicchemistrydata.org
Chiroptical Spectroscopy: For chiral molecules like the enantiomers of this compound, chiroptical methods are essential for assigning the absolute configuration.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption of left and right circularly polarized light. rsc.org The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental CD or ORD spectrum to those of known compounds or to theoretical calculations, the absolute stereochemistry of a specific enantiomer can be determined. arxiv.org In some cases, the signs of the Cotton effects observed can be related to specific conformations, such as in the study of decahydroquinoline nitroxide radicals. rsc.org
Vibrational Circular Dichroism (VCD): This technique, which measures circular dichroism in the infrared region, can also provide detailed stereochemical information.
Other Methods:
Chiral Derivatizing Agents (CDAs): The absolute configuration of the hydroxyl group or the secondary amine can be determined by reacting the molecule with a chiral agent (e.g., Mosher's acid) to form diastereomers. rsc.orgresearchgate.net These diastereomers can then be distinguished by NMR, and the differences in their chemical shifts can be used to deduce the absolute stereochemistry of the original alcohol or amine. rsc.org
Table 2: Application of Spectroscopic Methods for Stereochemical Analysis of this compound
| Spectroscopic Method | Information Obtained | Key Principles |
| 13C NMR | Cis/trans ring fusion; axial/equatorial orientation of substituents. researchgate.netcaribjscitech.com | Chemical shifts are sensitive to steric environment (e.g., gamma-gauche effect). researchgate.net |
| 1H NMR (J-coupling) | Dihedral angles between adjacent protons; chair conformation. organicchemistrydata.org | Karplus relationship between coupling constant and dihedral angle. organicchemistrydata.org |
| NOESY | Through-space proximity of protons; relative stereochemistry. ipb.pt | Nuclear Overhauser Effect is distance-dependent (typically < 5 Å). |
| Circular Dichroism (CD) | Absolute configuration of chiral centers. rsc.org | Differential absorption of circularly polarized light by a chiral molecule. |
| NMR with Chiral Agents | Absolute configuration of hydroxyl or amine groups. rsc.orgresearchgate.net | Formation of diastereomers with distinct NMR spectra. rsc.org |
Chemical Reactivity and Derivatization of 2 Methyldecahydroquinolin 4 Ol
Reactions Involving the Hydroxyl Group of 2-Methyldecahydroquinolin-4-ol
The secondary hydroxyl group at the C-4 position is a primary site for chemical modification, undergoing reactions typical of alcohols, such as esterification and oxidation.
Esterification: The conversion of the hydroxyl group to an ester can be achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Acid-catalyzed Fischer esterification, employing an excess of the carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can be utilized to form the corresponding ester. whiterose.ac.uk Alternatively, for more sensitive substrates, milder conditions involving coupling agents can be employed. The reactivity in esterification is influenced by the stereochemistry of the hydroxyl group (axial vs. equatorial), which affects its steric accessibility.
Oxidation: Oxidation of the secondary alcohol at C-4 leads to the formation of the corresponding ketone, 2-methyldecahydroquinolin-4-one. Common oxidizing agents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. researchgate.net The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. researchgate.net
Table 1: Representative Reactions of the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (cat.), Heat | 2-Methyldecahydroquinolin-4-yl ester |
| Oxidation | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 2-Methyldecahydroquinolin-4-one |
| Oxidation | Na₂Cr₂O₇, H₂SO₄, H₂O | 2-Methyldecahydroquinolin-4-one |
Transformations at the Nitrogen Atom of the Decahydroquinoline (B1201275) Ring
The secondary amine within the decahydroquinoline ring is a nucleophilic center and can readily undergo acylation and alkylation reactions.
N-Acylation: The nitrogen atom can be acylated using acid chlorides, anhydrides, or by amide coupling reactions with carboxylic acids. This reaction typically proceeds readily to form the corresponding N-acyl derivative. N-acylation can be performed with good yields, sometimes even without catalysts for highly nucleophilic amines. nih.gov The resulting amides are important intermediates for further functionalization and are present in many biologically active molecules.
N-Alkylation: Alkylation of the nitrogen atom introduces a substituent on the nitrogen, converting the secondary amine to a tertiary amine. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Catalytic N-alkylation methods using alcohols as alkylating agents, often employing transition metal catalysts, represent a greener approach. iipseries.orgub.eduresearchgate.net The regioselectivity of N- versus O-alkylation can be a challenge in related systems like quinolinones, but for a simple amine like in decahydroquinoline, N-alkylation is generally favored. dalalinstitute.com
Table 2: Typical Transformations at the Nitrogen Atom
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| N-Acylation | Acyl Chloride (R-COCl), Base | N-Acyl-2-methyldecahydroquinolin-4-ol |
| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl-2-methyldecahydroquinolin-4-ol |
| Reductive Amination | Aldehyde (R-CHO), Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-2-methyldecahydroquinolin-4-ol |
Functionalization of the Decahydroquinoline Carbon Skeleton
While the primary reactive sites are the hydroxyl and amino groups, reactions involving the carbon skeleton are also possible, although they often require more forcing conditions or specific activation. Reactions that alter the carbon framework, such as ozonolysis of an unsaturated precursor, can be used to modify the ring structure. libretexts.org For the saturated decahydroquinoline skeleton, functionalization would typically involve radical halogenation or other methods for C-H activation, which are generally less selective. In related quinoline (B57606) systems, electrophilic substitution on the aromatic ring is a common pathway for functionalization, but this is not applicable to the fully saturated decahydroquinoline core.
Fragmentation and Rearrangement Pathways of this compound Derivatives
The fragmentation of this compound and its derivatives, particularly under mass spectrometric conditions, can provide valuable structural information. The fragmentation patterns are influenced by the nature and position of substituents. For alcohols, a common fragmentation pathway is the loss of a water molecule. researchgate.net In amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. researchgate.net The fragmentation of related heterocyclic compounds, such as pyrrole (B145914) derivatives, has been shown to be highly dependent on the side-chain substituents. imperial.ac.uk
Rearrangement reactions of the decahydroquinoline skeleton can be initiated by the formation of a carbocation or other reactive intermediates. For instance, acid-catalyzed dehydration of the alcohol at C-4 could potentially lead to rearrangements of the carbon skeleton, such as Wagner-Meerwein shifts, to form a more stable carbocation before elimination. The nitrogen atom can also play a role in rearrangements through neighboring group participation. iipseries.orglibretexts.org In related systems, rearrangements like the Beckmann rearrangement of oximes derived from the corresponding ketone have been observed to proceed with the migration of a group anti to the oxime's hydroxyl group. ub.edu
Investigation of Through-Bond Orbital Interactions and their Chemical Consequences
Through-bond orbital interactions (TBI) refer to the interaction of non-conjugated orbitals through the intervening sigma bonds of the molecular framework. In rigid systems like the decahydroquinoline skeleton, the spatial arrangement of orbitals can lead to significant through-bond interactions that can influence reactivity. For these interactions to have a chemical consequence, a specific and relatively rigid geometry is often required to maintain maximal orbital overlap throughout the reaction. niscpr.res.in
The orientation of the nitrogen lone pair relative to the C-C bonds of the decahydroquinoline ring can influence the reactivity at other positions. For example, the solvolysis of tosylate esters of decahydroquinolinols has been shown to be affected by the orientation of the nitrogen lone pair. nih.gov If the lone pair is anti-periplanar to a breaking bond, it can participate in the reaction through space or through the bond network, potentially accelerating the reaction rate or leading to different products compared to an isomer where such an alignment is not possible. The study of through-bond interactions often involves a combination of experimental reactivity studies and computational chemistry to understand the underlying orbital interactions.
Computational and Theoretical Studies on 2 Methyldecahydroquinolin 4 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. researchgate.netmdpi.com These methods solve approximations of the Schrödinger equation to provide insights into molecular orbital energies, charge distribution, and the relative stabilities of different isomers and conformers. researchgate.net
For a molecule like 2-Methyldecahydroquinolin-4-ol, DFT calculations can be employed to determine the fundamental electronic properties that govern its reactivity and interactions. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Isomers
This interactive table presents a hypothetical comparison of electronic properties for the cis and trans isomers of this compound, as would be determined by DFT calculations. The values are illustrative and based on general principles observed in related heterocyclic systems.
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| cis-2-Methyldecahydroquinolin-4-ol | -6.5 | 1.5 | 8.0 | 2.1 |
| trans-2-Methyldecahydroquinolin-4-ol | -6.7 | 1.3 | 8.0 | 1.8 |
Note: These values are illustrative and intended to represent the type of data generated from DFT calculations.
Molecular Dynamics Simulations for Conformational Landscape Exploration
The decahydroquinoline (B1201275) scaffold is conformationally flexible, existing as a mixture of stereoisomers and conformers. Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of such molecules by simulating their atomic motions over time. researchgate.net These simulations can reveal the relative stabilities of different chair and boat conformations of the heterocyclic rings and the barriers to their interconversion.
A study on the conformational equilibrium of N-methyl-trans-decahydroquinoline provides valuable insights into the conformational preferences of the decahydroquinoline ring system. acs.org Such studies can determine the preferred orientation of substituents, which is crucial for understanding how a molecule like this compound might present its functional groups for interaction with a biological target. acs.org The presence of the methyl and hydroxyl groups will significantly influence the conformational equilibrium.
MD simulations can be used to generate a potential energy surface, identifying the low-energy conformations and the transition states that connect them. This information is vital for understanding the molecule's shape and flexibility, which are key determinants of its biological activity.
Table 2: Conformational Analysis of a Substituted Decahydroquinoline Derivative
This table summarizes findings from a conformational analysis of a generic substituted decahydroquinoline, illustrating the types of data obtained from molecular mechanics and dynamics studies.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) |
| Chair-Chair (equatorial sub) | 0.00 | 55.2, -55.8 | 95 |
| Chair-Chair (axial sub) | 2.70 | 54.9, -56.1 | 4 |
| Twist-Boat | 5.50 | 33.1, -45.7 | <1 |
Note: Data is illustrative and based on general principles of conformational analysis of substituted cyclohexanes and related heterocycles.
In Silico Prediction of Molecular Interactions and Binding Mechanisms
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target like a protein or enzyme. nih.gov
The process involves placing the ligand (this compound) into the binding site of the receptor and calculating a score that represents the binding affinity. nih.gov These calculations consider various types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The hydroxyl group of this compound would be a key hydrogen bond donor and acceptor, while the decahydroquinoline scaffold provides a hydrophobic surface for interaction.
While no specific docking studies on this compound are published, research on other quinoline (B57606) derivatives as inhibitors of various enzymes demonstrates the utility of this approach. nih.govfrontiersin.org Such studies can identify key amino acid residues in the binding site that are crucial for the interaction and can guide the design of more potent and selective inhibitors. frontiersin.org
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
This interactive table presents hypothetical molecular docking results, illustrating the types of interactions and binding energies that could be predicted for this compound.
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 1 | -8.5 | LEU83, VAL91, LYS30 | OH with LYS30 | Methyl group with VAL91, Decahydroquinoline ring with LEU83 |
| 2 | -7.9 | ILE28, PHE145, ASP146 | OH with ASP146 | Decahydroquinoline ring with ILE28, PHE145 |
| 3 | -7.2 | TRP54, ALA89 | NH with backbone C=O | Methyl group with ALA89, Decahydroquinoline ring with TRP54 |
Note: This data is for illustrative purposes only.
Structure-Activity Relationship (SAR) Studies via Computational Modeling for Decahydroquinoline Scaffold Optimization
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational modeling plays a crucial role in modern SAR by enabling the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govjppres.comfrontiersin.orgmdpi.com
QSAR models are mathematical equations that correlate the chemical or physical properties of a series of compounds with their biological activities. nih.govjppres.comfrontiersin.org For the decahydroquinoline scaffold, a QSAR study would involve synthesizing and testing a library of derivatives with variations at different positions of the ring system. Computational descriptors, such as electronic properties (from DFT), steric parameters, and hydrophobicity, would be calculated for each compound. Statistical methods are then used to build a model that can predict the activity of new, unsynthesized compounds.
These models are valuable for prioritizing which compounds to synthesize and for providing insights into the structural features that are important for activity. For example, a QSAR model might reveal that increasing the hydrophobicity at a certain position on the decahydroquinoline ring enhances activity, while a bulky substituent at another position is detrimental. This information is critical for the iterative process of lead optimization in drug discovery.
Table 4: Example of a 2D-QSAR Model for a Series of Decahydroquinoline Analogs
This table presents a hypothetical 2D-QSAR equation and the descriptors that might be found to be important for the biological activity of a series of decahydroquinoline derivatives.
| Descriptor | Coefficient | Contribution to Activity |
| LogP (Hydrophobicity) | +0.5 | Positive (higher hydrophobicity increases activity) |
| Molecular Weight | -0.1 | Negative (larger molecules are less active) |
| Number of Hydrogen Bond Donors | +1.2 | Positive (more H-bond donors increase activity) |
| Molecular Refractivity (Steric) | -0.3 | Negative (bulkier groups decrease activity) |
Hypothetical QSAR Equation: pIC50 = 0.5LogP - 0.1MW + 1.2HBD - 0.3MR + C
Note: The equation and coefficients are for illustrative purposes to demonstrate the output of a QSAR study.
2 Methyldecahydroquinolin 4 Ol As a Chemical Scaffold and Pharmacophore
Design Principles for Decahydroquinoline-Based Chemical Scaffolds
The design of chemical scaffolds based on the decahydroquinoline (B1201275) core is guided by several key principles aimed at maximizing structural diversity and biological relevance. These principles often draw from the structural motifs found in natural products, which have evolved to interact with biological systems.
One fundamental approach is the creation of pseudo-natural products, which involves combining fragments from different natural product classes to generate novel scaffolds. researchgate.net For the decahydroquinoline framework, this could involve fusing it with other heterocyclic systems or introducing substituents that mimic the side chains of amino acids or other biologically relevant molecules. The goal is to produce molecules with a high degree of three-dimensional complexity and stereochemical content, features that are often associated with successful drug candidates. researchgate.net
Key design considerations for decahydroquinoline-based scaffolds include:
Functional Group Placement: The hydroxyl group at the 4-position and the methyl group at the 2-position of 2-methyldecahydroquinolin-4-ol serve as initial anchor points for further functionalization. The strategic placement of additional functional groups, such as hydrogen bond donors and acceptors, aromatic rings, and charged moieties, is crucial for achieving specific molecular recognition.
Conformational Rigidity vs. Flexibility: A well-designed scaffold should strike a balance between conformational rigidity, which can pre-organize the molecule for binding and reduce the entropic penalty upon binding, and flexibility, which can allow for induced-fit interactions with the target. The saturated nature of the decahydroquinoline ring system provides a relatively rigid core that can be modified to tune its flexibility.
Strategies for Combinatorial Synthesis and Library Generation of this compound Derivatives
Combinatorial chemistry offers a powerful set of strategies for the rapid synthesis of large collections, or libraries, of related compounds. nih.govwikipedia.org These libraries are invaluable for screening against biological targets to identify new lead compounds. The generation of a library of this compound derivatives would typically involve a multi-step synthetic sequence where different building blocks are introduced at various stages.
A common strategy is parallel synthesis , where reactions are carried out in an array of separate reaction vessels, allowing for the systematic variation of specific parts of the molecule. wikipedia.org For instance, starting with a common this compound core, a diverse set of acylating or alkylating agents could be used to modify the hydroxyl group at the 4-position. Similarly, the nitrogen atom of the decahydroquinoline ring can be functionalized with a variety of substituents.
Another powerful technique is split-and-pool synthesis , which allows for the creation of much larger and more complex libraries. wikipedia.org In this approach, a solid support is divided into portions, each of which is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This process is repeated for several cycles, leading to a library where each bead of the solid support carries a unique compound.
The choice of synthetic reactions is critical for successful library generation. The reactions must be robust, high-yielding, and compatible with a wide range of functional groups. Common reactions used in combinatorial synthesis include:
Acylation and sulfonylation of amines and alcohols
Reductive amination
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions)
Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition
By applying these strategies, a diverse library of this compound derivatives can be generated, with variations in the substituents at the nitrogen atom, the 4-position hydroxyl group, and potentially other positions on the decahydroquinoline ring.
Exploration of Decahydroquinoline Scaffolds for Molecular Recognition
The ability of a molecule to selectively bind to a specific biological target is known as molecular recognition. mdpi.comnih.gov The three-dimensional structure of the decahydroquinoline scaffold is well-suited for creating molecules that can engage in specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the binding site of a protein or other macromolecule.
The exploration of decahydroquinoline scaffolds for molecular recognition involves synthesizing a range of derivatives and evaluating their binding affinity and selectivity for a particular target. This process is often guided by computational modeling and structural biology techniques. For instance, nuclear magnetic resonance (NMR) spectroscopy and fluorescence spectroscopy can be used to study the binding of decahydroquinoline derivatives to their targets and to determine the key structural features responsible for recognition. rsc.org
The stereochemistry of the decahydroquinoline ring is a critical factor in molecular recognition. Different stereoisomers of a decahydroquinoline derivative can exhibit vastly different binding affinities and biological activities. Therefore, the synthesis of enantiomerically pure compounds is often a key objective in the exploration of these scaffolds.
Development of Novel Compounds Based on the Decahydroquinoline Core for Specific Molecular Target Interaction
The development of novel compounds based on the decahydroquinoline core for interaction with specific molecular targets is a central goal in drug discovery. nih.gov This process typically begins with the identification of a "hit" compound from a screening campaign, which may be a derivative of this compound. The hit compound is then optimized through iterative cycles of chemical synthesis and biological testing to improve its potency, selectivity, and drug-like properties.
Structure-activity relationship (SAR) studies are crucial in this optimization process. nuph.edu.ua By systematically modifying different parts of the this compound scaffold and assessing the impact on biological activity, researchers can build a detailed understanding of the key molecular interactions driving the compound's effect. For example, the synthesis and biological evaluation of a series of piperidin-4-ol derivatives have demonstrated how modifications to this related scaffold can lead to compounds with significant nematicidal and anti-feeding activities. nyxxb.cn A similar approach could be applied to the this compound core to develop novel therapeutic agents.
The biological activities of quinazolinone derivatives, which share some structural similarities with the quinoline (B57606) core, have also been explored, leading to the identification of compounds with antibacterial properties. sioc-journal.cn This highlights the potential for nitrogen-containing heterocyclic scaffolds like decahydroquinoline to serve as the basis for the development of new anti-infective agents.
Advanced Analytical Techniques for Characterization of 2 Methyldecahydroquinolin 4 Ol
High-Resolution Mass Spectrometry for Structural Elucidation of Stereoisomers and Derivatives
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of 2-methyldecahydroquinolin-4-ol and its derivatives. By providing an exact mass measurement with high accuracy, HRMS allows for the confident determination of the molecular formula. acs.org This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions.
The fragmentation patterns observed in the mass spectrum provide significant structural information about the decahydroquinoline (B1201275) core. capes.gov.br In electron ionization (EI) mass spectrometry, the molecular ion of decahydroquinoline derivatives undergoes characteristic fragmentation, primarily involving the loss of fragments from the carbocyclic ring. capes.gov.brchemguide.co.uk For this compound, key fragmentation pathways would include the loss of the methyl group, the hydroxyl group, and cleavage of the C-C bonds within the cyclohexane (B81311) ring.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 169 | [C10H19NO]+• | Molecular Ion (M+•) |
| 154 | [C9H16NO]+ | Loss of CH3• |
| 152 | [C10H17N]+• | Loss of H2O |
| 126 | [C8H16N]+ | Loss of C2H3O• (from cleavage of the hydroxyl-bearing ring) |
| 96 | [C6H10N]+ | Major fragment from cleavage of the homocyclic ring. capes.gov.br |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural and conformational analysis of this compound in solution. researchgate.net Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms, the stereochemistry of substituents, and the preferred conformation of the fused ring system.
The ¹³C NMR chemical shifts are particularly sensitive to the stereochemical environment. caribjscitech.com In a study of closely related 2-aryl-trans-decahydroquinolin-4-ols, the configuration of the hydroxyl group was determined to be equatorial in the α-isomers and axial in the β-isomers based on the observed chemical shifts. caribjscitech.com Similarly, for this compound, the orientation of the methyl and hydroxyl groups can be assigned by comparing experimental chemical shifts with those predicted for different stereoisomers. The fusion of the two rings (cis or trans) also significantly influences the ¹³C chemical shifts of the bridgehead carbons and other ring carbons. researchgate.net
The conformational equilibrium of the decahydroquinoline ring system can be investigated using variable temperature NMR studies. researchgate.net At lower temperatures, the interconversion between different chair and boat conformations can be slowed down, potentially allowing for the observation of distinct signals for each conformer. globalauthorid.com
¹H NMR spectroscopy, through the analysis of chemical shifts and coupling constants (J-values), provides detailed information about the relative orientation of protons. nih.gov For instance, large vicinal coupling constants (³JHH ≈ 10-13 Hz) between two protons on adjacent carbons are indicative of a trans-diaxial relationship, which is crucial for determining the stereochemistry at the C-2, C-3, and C-4 positions. libretexts.orgresearchgate.net Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals and establishing the complete bonding network. researchgate.net
| Position | Expected ¹³C Chemical Shift Range (ppm) | Expected ¹H Chemical Shift Range (ppm) | Key ¹H-¹H Coupling Constants (Hz) |
|---|---|---|---|
| C-2 | 55-65 | 2.5-3.5 | ³J(H2,H3) |
| C-3 | 30-40 | 1.2-2.2 | ³J(H3,H4) |
| C-4 | 65-75 | 3.5-4.5 | ³J(H4,H4a) |
| C-4a | 40-50 | 1.5-2.5 | - |
| C-5 | 20-30 | 1.0-2.0 | - |
| C-6 | 25-35 | 1.0-2.0 | - |
| C-7 | 25-35 | 1.0-2.0 | - |
| C-8 | 30-40 | 1.5-2.5 | - |
| C-8a | 50-60 | 2.0-3.0 | - |
| 2-CH3 | 15-25 | 1.0-1.5 | ³J(CH3,H2) |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.comnih.govwikipedia.org This technique is capable of precisely defining bond lengths, bond angles, and torsional angles, thereby unambiguously establishing the relative and absolute stereochemistry of all chiral centers in this compound, provided a suitable single crystal can be obtained. mdpi.commdpi.com
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov The structure of the decahydroquinoline alkaloid cis-195A has been determined by X-ray crystallography, confirming the cis-fusion of the rings and the stereochemistry of the substituents. mdpi.com A similar analysis of a crystalline derivative or complex of this compound would provide conclusive evidence of its solid-state conformation, including the chair or boat conformation of the rings and the axial or equatorial disposition of the methyl and hydroxyl groups. nih.gov
Furthermore, X-ray crystallography can elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the packing of the molecules in the crystal lattice. acs.org This information is valuable for understanding the physical properties of the solid material.
| Crystallographic Parameter | Hypothetical Data for a this compound Derivative |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1030 |
| Z | 4 |
Chromatographic Methods for the Separation and Purity Assessment of this compound Stereoisomers and Analogs
Chromatographic techniques are essential for the separation of the various stereoisomers of this compound and for assessing the purity of synthetic samples. mtc-usa.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
For the separation of diastereomers, reversed-phase HPLC using columns such as C18 or C8 is often effective. nih.govshimadzu.comrsc.org The separation is based on differences in the polarity and hydrophobicity of the isomers. Chiral stationary phases (CSPs) are required for the separation of enantiomers. capes.gov.br The choice of the appropriate chiral column and mobile phase is critical for achieving baseline resolution of all stereoisomers.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for both separating and identifying volatile derivatives of this compound. researchgate.netnih.govepa.gov Derivatization of the hydroxyl and amine groups may be necessary to improve volatility and chromatographic performance. Chiral GC columns can be used for the enantioselective separation of the isomers. nih.gov
The development of a robust chromatographic method involves the optimization of several parameters, including the stationary phase, mobile phase composition and gradient, flow rate, and temperature, to achieve optimal separation and peak shape. researchgate.net
| Parameter | Typical HPLC Conditions for Diastereomer Separation | Typical GC Conditions for Isomer Separation |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature program (e.g., 100 °C to 280 °C) |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) | Mass Spectrometry (MS) |
Future Perspectives in 2 Methyldecahydroquinolin 4 Ol Research
Emerging Synthetic Methodologies for Enhanced Complexity and Diversity in Decahydroquinoline (B1201275) Derivatives
The synthesis of decahydroquinoline derivatives has evolved significantly, with a strong emphasis on stereoselectivity and the introduction of diverse functional groups. Future synthetic strategies are expected to build upon these foundations, aiming for greater complexity and molecular diversity.
Recent advancements have focused on stereoselective methods to control the intricate three-dimensional architecture of the decahydroquinoline core. nih.govnih.gov Methodologies such as organocatalysis, transition-metal catalysis, and biocatalysis are enabling the synthesis of enantiomerically pure decahydroquinolines, which is crucial for their pharmacological activity. rsc.org For instance, practical synthetic routes to enantiopure 5-substituted and 6-substituted cis-decahydroquinolines have been developed, highlighting the progress in achieving high levels of stereocontrol. nih.govnih.gov
Future research will likely focus on the development of novel multicomponent reactions (MCRs). MCRs offer the advantage of constructing complex molecules in a single step from multiple starting materials, which is an efficient approach to generating libraries of diverse decahydroquinoline derivatives for biological screening. rsc.org Additionally, late-stage functionalization techniques are emerging as powerful tools to modify complex scaffolds, allowing for the rapid generation of analogs of 2-methyldecahydroquinolin-4-ol with varied substitution patterns. The integration of flow chemistry and automated synthesis platforms will further accelerate the exploration of the chemical space around the decahydroquinoline framework.
Table 1: Comparison of Emerging Synthetic Methodologies for Decahydroquinoline Derivatives
| Methodology | Advantages | Challenges | Potential Impact on this compound Research |
| Asymmetric Catalysis | High stereoselectivity, access to enantiopure compounds. | Catalyst cost and sensitivity, optimization of reaction conditions. | Synthesis of specific stereoisomers of this compound to probe biological targets. |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and diversity generation. | Scaffolds can be limited by the scope of the MCR, purification challenges. | Rapid generation of a library of diverse this compound analogs for structure-activity relationship (SAR) studies. |
| Late-Stage Functionalization | Rapid diversification of complex molecules, access to novel chemical space. | Selectivity and reactivity challenges on complex scaffolds. | Introduction of various functional groups onto the this compound core to optimize biological activity. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. | Enantioselective synthesis of key intermediates or the final this compound molecule. |
Integration of Advanced Computational Methods for Rational Design and Optimization of this compound Analogs
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of bioactive molecules. openmedicinalchemistryjournal.comnih.gov For this compound analogs, the integration of advanced computational methods will be crucial for accelerating the discovery of potent and selective therapeutic agents.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies. nih.gov In the absence of a crystal structure of the biological target in complex with a decahydroquinoline derivative, homology modeling can be employed to generate a reliable three-dimensional model of the target protein. nih.gov Molecular docking studies can then be used to predict the binding modes of this compound analogs within the active site of the target, providing insights into key interactions that govern binding affinity and selectivity. nih.gov
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor interactions, allowing for the assessment of the stability of the complex and the identification of conformational changes upon ligand binding. mdpi.commdpi.com Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of decahydroquinoline derivatives with their biological activity, guiding the design of new analogs with improved properties. mdpi.com The use of artificial intelligence and machine learning algorithms is also poised to revolutionize the field by enabling the rapid screening of vast virtual libraries and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. neuroquantology.com
Exploration of Novel Biological Targets for Decahydroquinoline-Based Compounds at the Molecular Level
The decahydroquinoline scaffold is present in a variety of natural alkaloids that exhibit a broad range of biological activities. nih.gov While some decahydroquinoline-type poison-frog alkaloids are known to be noncompetitive blockers of nicotinic acetylcholine (B1216132) receptors, the full spectrum of their biological targets remains largely unexplored. researchgate.netnih.gov
Future research should focus on identifying and validating novel molecular targets for this compound and its analogs. A number of quinoline (B57606) derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govnih.gov This suggests that the decahydroquinoline scaffold may also interact with a diverse range of biological targets. For example, some quinoline-based compounds have been investigated as inhibitors of EGFR/HER-2 in cancer therapy. rsc.org
Target identification can be pursued through a variety of experimental approaches, including affinity chromatography, chemical proteomics, and phenotypic screening followed by target deconvolution. Understanding the mechanism of action at the molecular level is critical for the development of safe and effective drugs. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the ligand-target complex, elucidating the precise binding interactions.
Table 2: Potential Novel Biological Targets for Decahydroquinoline Derivatives
| Target Class | Rationale | Potential Therapeutic Area |
| Ion Channels | Known activity of decahydroquinoline alkaloids on nicotinic acetylcholine receptors. researchgate.netnih.gov | Neurological disorders, pain. |
| G-Protein Coupled Receptors (GPCRs) | The structural diversity of decahydroquinolines makes them potential modulators of various GPCRs. | Central nervous system disorders, metabolic diseases. |
| Kinases | Quinoline scaffolds have been explored as kinase inhibitors. rsc.org | Cancer, inflammatory diseases. |
| Enzymes | The functional groups on this compound could interact with the active sites of various enzymes. | Infectious diseases, metabolic disorders. |
| Protein-Protein Interactions (PPIs) | The rigid scaffold of decahydroquinoline could serve as a template for designing PPI modulators. researchgate.net | Cancer, autoimmune diseases. |
Interdisciplinary Research Bridging Synthetic Organic Chemistry, Structural Biology, and Computational Chemistry for Decahydroquinoline Scaffolds
The future of drug discovery for decahydroquinoline-based compounds lies in a highly interdisciplinary approach that integrates synthetic organic chemistry, structural biology, and computational chemistry. nih.govnih.gov This synergistic collaboration is essential for the efficient design, synthesis, and evaluation of novel therapeutic agents.
Synthetic chemists will continue to develop innovative methods to access novel and complex decahydroquinoline derivatives. Computational chemists will use these virtual libraries to perform in silico screening and prioritize compounds for synthesis based on their predicted binding affinity and pharmacokinetic properties. nuchemsciences.com This iterative cycle of design, synthesis, and computational evaluation will significantly accelerate the hit-to-lead optimization process.
Structural biologists will play a crucial role in elucidating the three-dimensional structures of decahydroquinoline analogs in complex with their biological targets. nih.govnih.gov This structural information will provide invaluable insights for computational chemists to refine their models and for synthetic chemists to design next-generation compounds with improved potency and selectivity. This integrated, multidisciplinary approach will be paramount to unlocking the full therapeutic potential of the this compound scaffold and its derivatives.
Q & A
Basic: What are the established synthetic routes for 2-Methyldecahydroquinolin-4-ol, and what are the critical reaction parameters influencing yield and purity?
Answer:
Synthesis typically involves multi-step pathways, including:
- Catalytic hydrogenation of aromatic quinoline precursors to achieve the decahydro scaffold, using catalysts like palladium or platinum under controlled hydrogen pressure .
- Functional group modifications , such as hydroxylation at the 4-position via acid-catalyzed hydrolysis or oxidative methods .
- Methyl group introduction through alkylation or nucleophilic substitution, optimized at temperatures between 60–80°C to prevent side reactions .
Critical parameters : Catalyst purity, solvent polarity (e.g., ethanol vs. DMF), and reaction time to minimize over-reduction. Post-synthesis purification via column chromatography or recrystallization is essential for >95% purity .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Answer:
- NMR spectroscopy : H and C NMR identify stereochemistry and hydrogen bonding (e.g., hydroxyl proton at δ 4.5–5.5 ppm). Decoupling experiments resolve complex splitting patterns in the decahydro ring .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 195.16) and fragmentation patterns indicative of methyl and hydroxyl groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under acidic/basic conditions .
Basic: What in vitro biological screening models are appropriate for preliminary assessment of this compound’s bioactivity?
Answer:
- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values, ensuring parallel testing on normal cells (e.g., HEK293) for selectivity .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP-competitive substrates to quantify inhibition .
Advanced: How can computational chemistry approaches (e.g., molecular docking, QSAR) predict and optimize the biological target interactions of this compound derivatives?
Answer:
- Molecular docking (AutoDock Vina or Schrödinger Suite): Predict binding modes to targets like DNA topoisomerases or G-protein-coupled receptors. Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions from the methyl group .
- QSAR modeling : Use descriptors like logP, polar surface area, and steric parameters to correlate structural features with bioactivity. Validate with leave-one-out cross-validation (R > 0.7) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
Advanced: What strategies resolve contradictions between theoretical predictions and experimental bioactivity data for this compound analogs?
Answer:
- Orthogonal validation : Combine SPR (surface plasmon resonance) for binding affinity with cellular assays to confirm mechanistic relevance .
- Solvent effect analysis : Test solubility in DMSO/PBS mixtures to address false negatives from aggregation .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may explain discrepancies between in silico and in vivo results .
Advanced: What isotopic labeling approaches enable precise tracking of this compound’s metabolic fate in pharmacokinetic studies?
Answer:
- Deuterium labeling : Introduce H at the methyl group via deutero-methylation (e.g., CDI), enabling quantification by MS/MS fragmentation .
- C radiolabeling : Synthesize precursors with C at the 4-position for autoradiography in tissue distribution studies .
- Stable isotope tracing : Use C-NMR to monitor hepatic metabolism pathways, identifying glucuronidation or oxidation products .
Advanced: How does stereochemical configuration influence the pharmacological profile of this compound, and what chiral resolution techniques are effective?
Answer:
- Stereoisomer activity : Enantiomers may show 10–100× differences in receptor binding. For example, the (R)-isomer could exhibit higher affinity for serotonin receptors .
- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for baseline separation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer .
Advanced: What structure-activity relationship (SAR) trends emerge from systematic modification of the decahydroquinoline core in this compound derivatives?
Answer:
- Methyl group substitution : Replacing methyl with bulkier groups (e.g., ethyl) reduces blood-brain barrier penetration but enhances plasma stability .
- Hydroxyl position : Moving the hydroxyl to the 3-position decreases antimicrobial activity by 50%, highlighting its role in hydrogen bonding .
- Ring saturation : Fully saturated decahydro analogs improve metabolic stability compared to dihydro derivatives, as shown in microsomal assays (t > 120 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
